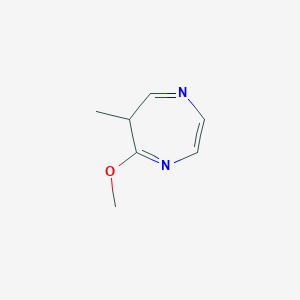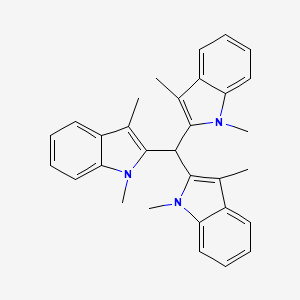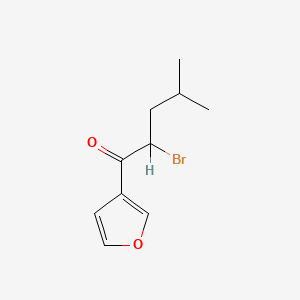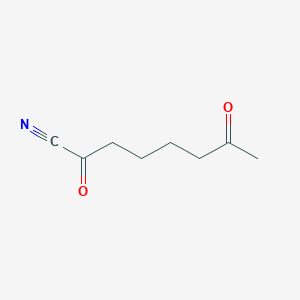![molecular formula C12H20N2O2 B14353640 (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone CAS No. 95880-78-7](/img/structure/B14353640.png)
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure consists of a bicyclic azabicyclo[2.2.2]octane ring system attached to a morpholine ring via a methanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone typically involves the reaction of 1-azabicyclo[2.2.2]octane derivatives with morpholine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the methanone linkage between the two ring systems. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing green chemistry principles to reduce environmental impact. The use of high-throughput screening and process optimization techniques ensures the efficient production of this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the morpholine ring.
3-Quinuclidinone: Another bicyclic compound with a ketone functional group, similar in structure but different in reactivity and applications.
Uniqueness
(1-Azabicyclo[222]octan-2-yl)(morpholin-4-yl)methanone is unique due to its combination of the azabicyclo[222]octane and morpholine rings, which imparts distinct chemical and biological properties
Propriétés
| 95880-78-7 | |
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-5-7-16-8-6-14)11-9-10-1-3-13(11)4-2-10/h10-11H,1-9H2 |
Clé InChI |
PVWWUXKQSDJMIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1CC2C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



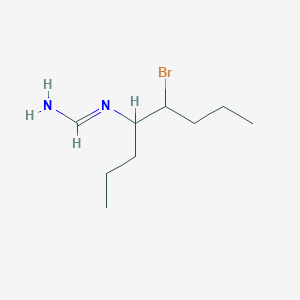
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
